2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-4-13-28(14-5-2)25(32)18-30-23-12-7-6-11-22(23)27-26(30)20-16-24(31)29(17-20)21-10-8-9-19(3)15-21/h4-12,15,20H,1-2,13-14,16-18H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKOHLTZEQDHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydroxide, and organic solvents like methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole ring, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies, including docking and molecular dynamics simulations, have been conducted to elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.53 g/mol. The structure includes a benzodiazole moiety combined with a pyrrolidinone structure, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of enzymes and receptors involved in various biochemical pathways.
Potential Targets:
- Enzymes : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Receptors : It may also interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing benzodiazole and pyrrolidinone cores have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Studies have demonstrated that certain derivatives of this compound can act as effective inhibitors of AChE, with IC50 values indicating strong inhibitory effects. For example, some related compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
Study on Urease Inhibition
In a recent study examining the urease inhibitory activity of related compounds, several derivatives were identified as potent inhibitors with IC50 values significantly lower than standard reference drugs . This positions them as promising candidates for further development in treating conditions associated with urease activity.
PD-L1 Inhibition
Another study focused on the design and synthesis of compounds targeting PD-L1, revealing that certain derivatives exhibited nanomolar potency in inhibiting PD-L1 interactions . Although not directly tested on the compound , this highlights the potential for similar structures to influence immune checkpoint pathways.
Comparative Analysis
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound L7 | PD-L1 | 1.8 | High |
| Compound 7l | AChE | 0.63 | Strong |
| Compound 7m | Urease | 2.14 | Strong |
| Reference Drug | AChE | 21.25 | Moderate |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can computational methods optimize yield?
Methodology :
- Step 1 : Begin with a retrosynthetic analysis of the benzodiazole and pyrrolidinone cores. Use quantum chemical calculations (e.g., density functional theory) to identify feasible reaction pathways and transition states .
- Step 2 : Employ reaction path search algorithms (e.g., GRRM or AFIR) to predict intermediates and byproducts, minimizing trial-and-error experimentation .
- Step 3 : Validate computational predictions with small-scale reactions (e.g., 0.1 mmol) under inert conditions, monitoring via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) based on computational energy profiles .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodology :
- NMR : Use - and -NMR with deuterated DMSO to resolve aromatic protons (benzodiazole) and pyrrolidinone carbonyl signals. Compare experimental shifts with computed values (e.g., Gaussian) for validation .
- LC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and purity (>95%) .
- XRD : If crystalline, perform single-crystal X-ray diffraction to resolve stereochemistry at the pyrrolidinone and acrylamide moieties .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the acrylamide group and catalytic residues .
- ADMET Prediction : Apply tools like SwissADME to estimate logP, bioavailability, and CYP450 metabolism, prioritizing derivatives with optimal pharmacokinetic profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different assay conditions?
Methodology :
- Meta-Analysis : Aggregate data from independent studies and apply multivariate statistics (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity or serum concentration) .
- Dose-Response Refinement : Replicate assays using standardized protocols (e.g., fixed incubation time, ATP levels) and report IC values with 95% confidence intervals to reduce variability .
Q. What strategies optimize reaction conditions for scale-up without compromising stereochemical integrity?
Methodology :
- DoE (Design of Experiments) : Use a central composite design to test variables (temperature, catalyst loading, solvent ratio) and model interactions. Prioritize factors with Pareto charts .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters in real time .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS and identify vulnerable sites (e.g., acrylamide hydrolysis) .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated data, ensuring compliance with ICH Q1A guidelines .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in related analogs?
Methodology :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., 3-methylphenyl → 4-fluorophenyl) and use Free-Wilson analysis to quantify contributions of substituents to activity .
- 3D-QSAR : Generate CoMFA or CoMSIA models using alignment-dependent descriptors to guide rational design .
Q. How can researchers elucidate the compound’s reaction mechanism in catalytic processes?
Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer vs. bond formation) .
- Computational Dynamics : Perform ab initio molecular dynamics (AIMD) simulations to visualize transition states and solvent effects .
Q. What protocols mitigate hygroscopicity issues during formulation?
Methodology :
Q. How can combinatorial libraries be leveraged to study synergistic effects with adjuvants?
Methodology :
- High-Throughput Screening (HTS) : Use 96-well plates to test the compound in combination with FDA-approved drugs (e.g., cisplatin or paclitaxel). Apply Bliss independence or Chou-Talalay models to quantify synergy .
- Network Pharmacology : Integrate transcriptomic data (e.g., RNA-seq) to map polypharmacological interactions and prioritize multi-target combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
